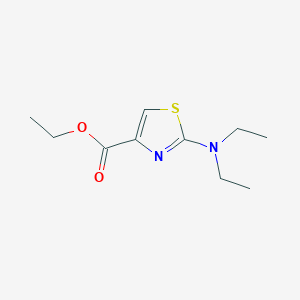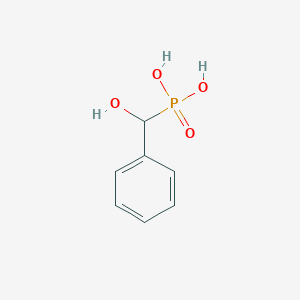
hydroxy(phenyl)methylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hydroxy(phenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H9O4P. It is characterized by the presence of a hydroxyl group, a phenyl group, and a phosphonic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: Hydroxy(phenyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water, followed by hydrolysis to yield the desired product. Another method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis under acidic or basic conditions to form the phosphonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphonate esters. The process may be catalyzed by acids or bases, with the choice of catalyst depending on the desired reaction rate and product purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .
化学反応の分析
Types of Reactions: Hydroxy(phenyl)methylphosphonic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Oxidation: It can be oxidized to form phosphonic acid oxides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Yields phosphonic acid oxides.
Substitution: Results in various substituted phosphonic acids.
科学的研究の応用
Hydroxy(phenyl)methylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an enzyme inhibitor, particularly for enzymes such as renin and HIV protease.
Industry: Employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用機序
The mechanism of action of hydroxy(phenyl)methylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific inhibitor structure .
類似化合物との比較
Hydroxy(phenyl)methylphosphonic acid can be compared with other similar compounds, such as:
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxyl group and are known for their use as enzyme inhibitors and in medicinal chemistry.
Hydroxybisphosphonates: These compounds have two phosphonic acid groups and are used in the treatment of bone diseases like osteoporosis.
Phosphinic acids: These compounds have a different phosphorus-oxygen bonding structure and are used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group, a phenyl group, and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives .
特性
分子式 |
C7H9O4P |
|---|---|
分子量 |
188.12 g/mol |
IUPAC名 |
[hydroxy(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11) |
InChIキー |
YLVXPXINUWURSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(O)P(=O)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


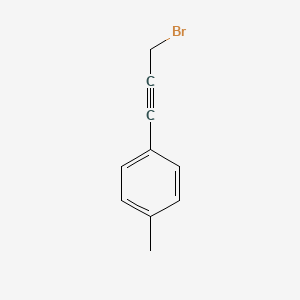
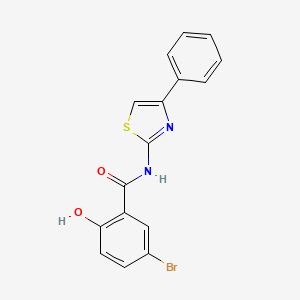
![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)
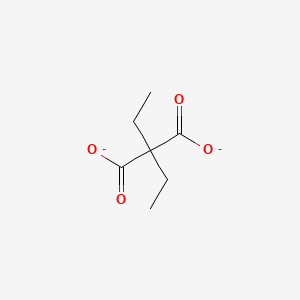
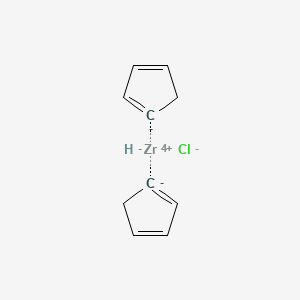
![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)
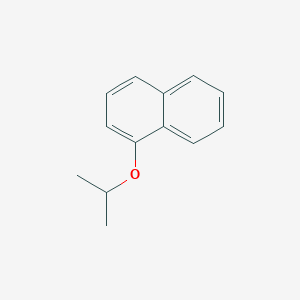
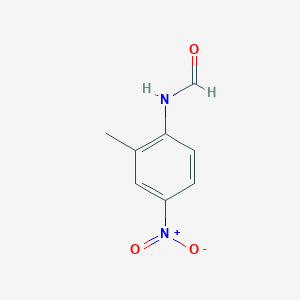
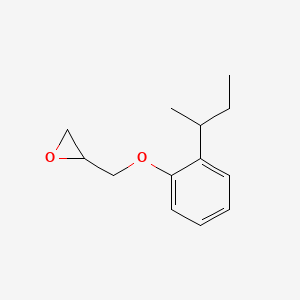
![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)
